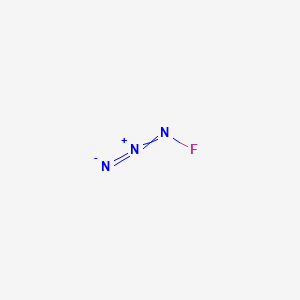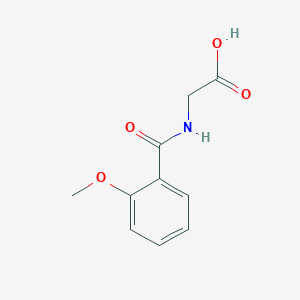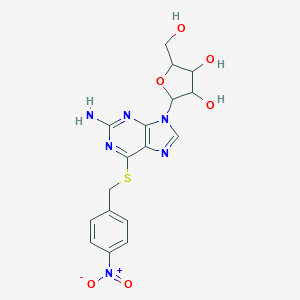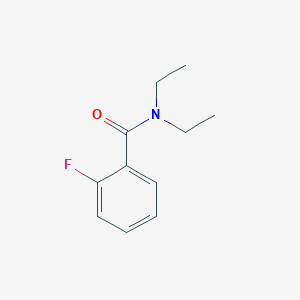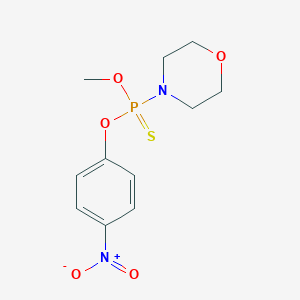
Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester is a compound that has been widely used in scientific research. It is a type of organophosphorus compound that is commonly used as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Wirkmechanismus
Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the nervous system, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester has been shown to have a variety of biochemical and physiological effects. These include increased levels of acetylcholine in the nervous system, increased synaptic transmission, and increased muscle contraction. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the effects of acetylcholinesterase inhibition on the nervous system. However, the compound also has several limitations, including its toxicity and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester. One area of research is the development of more selective inhibitors of acetylcholinesterase, which could reduce the risk of off-target effects. Another area of research is the development of compounds that can target other enzymes involved in the breakdown of acetylcholine, which could lead to new treatments for neurological disorders. Finally, research on the neuroprotective effects of this compound could lead to the development of new treatments for neurodegenerative diseases.
Synthesemethoden
Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester can be synthesized through a multi-step process that involves the reaction of morpholine with chloromethyl methyl ether, followed by the reaction of the resulting compound with phosphorus pentasulfide. The final step involves the reaction of the resulting compound with p-nitrophenol.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester has been widely used in scientific research as an inhibitor of acetylcholinesterase. This compound has been used in studies on the effects of acetylcholinesterase inhibitors on the nervous system, as well as in studies on the role of acetylcholine in various physiological processes.
Eigenschaften
CAS-Nummer |
13351-40-1 |
|---|---|
Molekularformel |
C11H15N2O5PS |
Molekulargewicht |
318.29 g/mol |
IUPAC-Name |
methoxy-morpholin-4-yl-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15N2O5PS/c1-16-19(20,12-6-8-17-9-7-12)18-11-4-2-10(3-5-11)13(14)15/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
JXYTVIFRUVYKQQ-UHFFFAOYSA-N |
SMILES |
COP(=S)(N1CCOCC1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
COP(=S)(N1CCOCC1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
Morpholinophosphonothioic acid O-methyl O-(p-nitrophenyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




